Dinonylphenyl bis(nonylphenyl) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinonylphenyl bis(nonylphenyl) phosphite is a chemical compound with the molecular formula C54H87O3P and a molecular weight of 815.24 g/mol . . This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of dinonylphenyl bis(nonylphenyl) phosphite involves the reaction of nonylphenol with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally involve similar reaction pathways and conditions .
Analyse Chemischer Reaktionen
Dinonylphenyl bis(nonylphenyl) phosphite undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphates.
Substitution: It can undergo substitution reactions where the nonylphenyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and nonylphenol.
Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dinonylphenyl bis(nonylphenyl) phosphite is utilized in various scientific research applications, including:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing.
Biology: It has applications in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is widely used as an antioxidant in the production of plastics and rubber.
Wirkmechanismus
The mechanism of action of dinonylphenyl bis(nonylphenyl) phosphite involves its ability to act as an antioxidant. It inhibits the oxidation of polymers by scavenging free radicals, thereby preventing the degradation of the material. The molecular targets include reactive oxygen species and other free radicals .
Vergleich Mit ähnlichen Verbindungen
Dinonylphenyl bis(nonylphenyl) phosphite can be compared with other similar compounds such as:
Tris(nonylphenyl) phosphite: Similar in structure but with three nonylphenyl groups.
Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite: Another phosphite compound used as an antioxidant in polymers.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct antioxidant properties and stability .
Eigenschaften
CAS-Nummer |
54771-30-1 |
---|---|
Molekularformel |
C54H87O3P |
Molekulargewicht |
815.2 g/mol |
IUPAC-Name |
[2,3-di(nonyl)phenyl] bis(2-nonylphenyl) phosphite |
InChI |
InChI=1S/C54H87O3P/c1-5-9-13-17-21-25-29-38-48-43-37-47-54(51(48)44-32-28-24-20-16-12-8-4)57-58(55-52-45-35-33-41-49(52)39-30-26-22-18-14-10-6-2)56-53-46-36-34-42-50(53)40-31-27-23-19-15-11-7-3/h33-37,41-43,45-47H,5-32,38-40,44H2,1-4H3 |
InChI-Schlüssel |
OZFFDSIESCRZEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(C(=CC=C1)OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.